1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one chemical structure and physical properties
1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one chemical structure and physical properties
An In-depth Technical Guide to 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one for Medicinal and Synthetic Chemistry
Introduction
1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one is a heterocyclic compound featuring a core pyrrole ring substituted with a phenyl group at the C2 position and an acetyl group on the nitrogen atom. As a derivative of the pyrrole scaffold, it belongs to a class of compounds recognized as "privileged structures" in medicinal chemistry.[1] This designation stems from the ability of the pyrrole nucleus to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1]
This technical guide provides a comprehensive overview of 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one, intended for researchers, scientists, and drug development professionals. It covers the molecule's fundamental chemical and physical properties, detailed synthetic protocols, reactivity, and its potential as a key building block in the development of novel therapeutic agents.
Chemical Structure and Identification
The molecular structure consists of a planar, five-membered aromatic pyrrole ring. A phenyl group is attached to the carbon atom adjacent to the nitrogen (C2), and an acetyl group is bonded directly to the pyrrole nitrogen (N1). The N-acylation significantly influences the electronic properties of the pyrrole ring, withdrawing electron density and impacting its reactivity in electrophilic substitution reactions.[2]
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// Atom coordinates N1 [pos="0,0!", label="N"]; C2 [pos="1.2,0.6!", label="C"]; C3 [pos="0.8,1.8!", label="C"]; C4 [pos="-0.6,1.8!", label="C"]; C5 [pos="-1.2,0.6!", label="C"]; C_Acyl [pos="-0.2,-1.4!", label="C"]; O_Acyl [pos="0.6,-2.4!", label="O"]; CH3_Acyl [pos="-1.6,-1.8!", label="CH₃"]; C_Ph1 [pos="2.5,0.2!", label="C"]; C_Ph2 [pos="3.5,1.1!", label="C"]; C_Ph3 [pos="4.7,0.7!", label="C"]; C_Ph4 [pos="4.9,-0.6!", label="C"]; C_Ph5 [pos="3.9,-1.5!", label="C"]; C_Ph6 [pos="2.7,-1.1!", label="C"];
// Pyrrole ring bonds edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Substituent bonds N1 -- C_Acyl; C_Acyl -- O_Acyl [style=double]; C_Acyl -- CH3_Acyl; C2 -- C_Ph1;
// Phenyl ring bonds C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;
// Aromaticity representation (dummy nodes for arcs) node [shape=point, width=0.01, height=0.01, style=invis]; p_pyrrole [pos="0,1.0!", label=""]; p_phenyl [pos="3.7,-0.2!", label=""]; edge [style=solid, color="#5F6368", penwidth=1.5, constraint=false]; p_pyrrole -- p_pyrrole [style=invis]; // Not drawing a circle, just for concept p_phenyl -- p_phenyl [style=invis]; } Figure 1: Chemical Structure of 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one |
| CAS Number | 113676-13-4[3] |
| Molecular Formula | C₁₂H₁₁NO[1] |
| Molecular Weight | 185.22 g/mol [1] |
| SMILES | CC(=O)N1C=CC=C1C2=CC=CC=C2 |
| InChIKey | Not readily available in searched literature. |
Physicochemical Properties
Quantitative experimental data for the physical properties of this specific molecule are not widely published. The data presented below are based on computational predictions and information available from chemical suppliers. Solubility is generally predicted based on the molecule's structure, which has both polar (ketone, pyrrole nitrogen) and nonpolar (phenyl ring, hydrocarbon backbone) regions, suggesting moderate solubility in a range of organic solvents.[4]
Table 2: Physical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 185.22 | [1][5] |
| Melting Point | Data not available | [6] |
| Boiling Point | Data not available | [6] |
| Topological Polar Surface Area (TPSA) | 22.0 Ų | [5] |
| LogP (Computed) | 2.6799 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Reactivity
The synthesis of 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one can be logically approached in two primary stages: the formation of the 2-phenylpyrrole core, followed by the acylation of the pyrrole nitrogen.
Synthesis of the 2-Phenylpyrrole Intermediate via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8] To generate the 2-phenylpyrrole precursor, 1-phenyl-1,4-butanedione is condensed with an ammonia source, typically under mild acidic conditions which catalyze the cyclization and subsequent dehydration.[7][9]
N-Acylation of 2-Phenylpyrrole
With the 2-phenylpyrrole core constructed, the final step is N-acylation. This reaction introduces the acetyl group onto the pyrrole nitrogen. Achieving selective N-acylation over C-acylation requires careful selection of reagents and conditions.[10] The pyrrole N-H is first deprotonated with a strong base, such as sodium hydride (NaH), to form the pyrrolide anion. This anion, being a "hard" nucleophile, preferentially attacks the "hard" electrophilic carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride.[10]
Experimental Protocol: Two-Step Synthesis
This protocol is a representative methodology based on established Paal-Knorr[11] and N-acylation procedures.[10]
Part A: Synthesis of 2-Phenyl-1H-pyrrole
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1,4-butanedione (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Amine Addition : Add an excess of an ammonia source, such as ammonium acetate (e.g., 3.0 eq).
-
Reaction Conditions : Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water to precipitate the product.
-
Purification : Collect the crude solid by vacuum filtration, wash with cold water, and dry. The crude 2-phenyl-1H-pyrrole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Part B: N-Acylation to Yield 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of the synthesized 2-phenyl-1H-pyrrole (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium pyrrolide salt.
-
Acylation : Cool the reaction mixture back to 0 °C. Add acetyl chloride (1.1 eq) dropwise via syringe.
-
Reaction and Quenching : Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Isolation : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one.
Spectroscopic Data
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These are estimated values based on the analysis of structurally similar compounds and the known effects of substituents on the pyrrole ring.[12] The N-acetyl group is electron-withdrawing, which would typically shift the pyrrole protons downfield compared to an N-unsubstituted pyrrole.
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | ~7.2 - 7.5 | m | 5H | Ar-H |
| Pyrrole-H (C5) | ~7.0 - 7.2 | t | 1H | =CH |
| Pyrrole-H (C3) | ~6.3 - 6.5 | t | 1H | =CH |
| Pyrrole-H (C4) | ~6.2 - 6.4 | t | 1H | =CH |
| Acetyl-H | ~2.4 - 2.6 | s | 3H | -C(=O)CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Acetyl Carbonyl | ~168 - 170 | -C =O |
| Phenyl Quaternary | ~132 - 134 | Ar-C |
| Pyrrole C2 | ~130 - 132 | C -Ph |
| Phenyl CH | ~128 - 130 | Ar-C H |
| Pyrrole C5 | ~118 - 120 | =C H |
| Pyrrole C3/C4 | ~110 - 114 | =C H |
| Acetyl Methyl | ~24 - 26 | -C H₃ |
Applications in Research and Development
The true value of 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one for drug development professionals lies in its utility as a versatile chemical scaffold. The pyrrole core is a key component in numerous FDA-approved drugs and clinical candidates. This compound provides three primary points for diversification, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic properties.
-
Phenyl Ring : Can be functionalized via electrophilic aromatic substitution to modulate properties like lipophilicity, polarity, and target interaction.
-
Pyrrole Ring : While the N-acetyl group deactivates it, C-H functionalization is still possible under specific conditions, allowing for the introduction of further substituents.
-
Acetyl Group : The methyl group can be functionalized (e.g., via α-halogenation) or the entire acetyl group can be modified or used as a handle for further synthetic transformations.
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// Applications node [shape=box, fillcolor="#FFFFFF"]; Anticancer [label="Anticancer Agents[1]"]; Antibacterial [label="Antibacterial Drugs[1]"]; AntiInflammatory [label="Anti-inflammatory[1]"]; KinaseInhibitors [label="Kinase Inhibitors (e.g., EGFR)[1][13]"]; BuildingBlock [label="Synthetic Building Block"];
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Conclusion
1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward, two-stage synthesis from commercially available precursors makes it an accessible building block for research laboratories. The inherent structural features of the molecule, combined with the established biological relevance of the pyrrole scaffold, position it as a compelling starting point for the design and synthesis of novel small-molecule therapeutics. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
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